1-Methyl-5-phenoxymethyl-1H-pyrazole-3-carboxylic acid
Overview
Description
1-Methyl-5-phenoxymethyl-1H-pyrazole-3-carboxylic acid is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity
Preparation Methods
The synthesis of 1-Methyl-5-phenoxymethyl-1H-pyrazole-3-carboxylic acid typically involves the cyclocondensation of appropriate precursors. One common method includes the reaction of substituted aromatic aldehydes with tosylhydrazine, followed by cycloaddition with terminal alkynes . Another approach involves the condensation of ketones, aldehydes, and hydrazine monohydrochloride to form pyrazoline intermediates, which are then oxidized to yield pyrazoles . Industrial production methods often employ these synthetic routes due to their efficiency and high yields.
Chemical Reactions Analysis
1-Methyl-5-phenoxymethyl-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like bromine or DMSO under oxygen.
Reduction: Reduction reactions can be carried out using hydrazine derivatives.
Cycloaddition: The compound can participate in [3+2] cycloaddition reactions with isocyanides and alkynes.
Major products formed from these reactions include various substituted pyrazoles and pyrazolines, which are valuable intermediates in organic synthesis.
Scientific Research Applications
1-Methyl-5-phenoxymethyl-1H-pyrazole-3-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Methyl-5-phenoxymethyl-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking their activity . The compound’s structure allows it to participate in hydrogen bonding and hydrophobic interactions, which are crucial for its biological activity .
Comparison with Similar Compounds
1-Methyl-5-phenoxymethyl-1H-pyrazole-3-carboxylic acid can be compared with other pyrazole derivatives, such as:
5-Methyl-1-phenyl-1H-pyrazole-3-carboxylic acid: Similar in structure but differs in the substitution pattern, affecting its reactivity and applications.
3-Methyl-1H-pyrazole-5-carboxylic acid: Known for its use as a D-amino acid oxidase inhibitor.
1-Methyl-1H-pyrazole-5-carboxylic acid: Shares the methyl substitution but differs in the position of the carboxylic acid group, influencing its chemical behavior.
Biological Activity
Overview
1-Methyl-5-phenoxymethyl-1H-pyrazole-3-carboxylic acid is a heterocyclic compound belonging to the pyrazole family, known for its diverse applications in medicinal chemistry and organic synthesis. This compound exhibits significant biological activity, particularly as an enzyme inhibitor and in anti-inflammatory applications. Its unique structural properties contribute to its reactivity and potential therapeutic effects.
The primary mechanism of action for this compound involves its ability to inhibit specific enzymes, notably D-amino acid oxidase. This inhibition protects cells from oxidative stress induced by D-serine, showcasing its potential as a neuroprotective agent. Additionally, the compound interacts with other molecular targets, which may lead to various biological effects including anti-inflammatory and analgesic properties .
Enzyme Inhibition
Research indicates that this compound acts as a selective inhibitor of D-amino acid oxidase. This enzyme plays a critical role in the metabolism of D-amino acids, and its inhibition can have implications for conditions associated with oxidative stress .
Anti-inflammatory Properties
The compound has been investigated for its anti-inflammatory effects. In various studies, it has demonstrated the ability to reduce inflammation in animal models. For instance, compounds structurally similar to this compound have shown significant inhibition of cyclooxygenase (COX) enzymes, which are key players in the inflammatory process .
Table 1: Summary of Biological Activities
Activity Type | Description | Reference |
---|---|---|
Enzyme Inhibition | Selective inhibition of D-amino acid oxidase | |
Anti-inflammatory | Inhibition of COX enzymes | |
Analgesic Effects | Potential analgesic properties observed |
Case Studies
Several studies have highlighted the biological activity of pyrazole derivatives, including this compound:
- Anti-inflammatory Activity : A study involving carrageenan-induced paw edema in rats demonstrated that pyrazole derivatives exhibited significant anti-inflammatory effects, with some derivatives showing IC50 values comparable to standard anti-inflammatory drugs like diclofenac .
- Neuroprotective Effects : In vitro assays indicated that the compound could protect neuronal cells from oxidative damage by inhibiting D-amino acid oxidase, suggesting potential applications in neurodegenerative diseases .
The synthesis of this compound typically involves cyclocondensation reactions with appropriate precursors. The compound's unique phenoxymethyl group contributes to its distinct chemical properties and biological activities.
Table 2: Synthesis Overview
Reaction Type | Description |
---|---|
Cyclocondensation | Reaction of substituted aromatic aldehydes with hydrazines followed by cycloaddition with terminal alkynes |
Oxidation | Can be oxidized using reagents like bromine or DMSO under oxygen |
Reduction | Reduction reactions can be performed using hydrazine derivatives |
Properties
IUPAC Name |
1-methyl-5-(phenoxymethyl)pyrazole-3-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-14-9(7-11(13-14)12(15)16)8-17-10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZRGJWOMSIJQIH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C(=O)O)COC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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